molecular formula C16H12N4O3 B2919810 (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 496021-26-2

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2919810
CAS No.: 496021-26-2
M. Wt: 308.297
InChI Key: XZCFCVDFHCBAIB-MDWZMJQESA-N
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Description

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-cyanoacrylamide moiety, which is recognized as a versatile warhead for designing inhibitors that target key enzymatic pathways. The primary research value of this chemotype lies in its potential as a reversible covalent inhibitor. The electron-withdrawing nitrile group adjacent to the acrylamide allows it to form reversible covalent bonds with cysteine residues in enzyme active sites, offering a balance of potency and selectivity for targeting proteins such as kinases . Compounds based on the 2-cyanoacrylamide structure have demonstrated potent inhibitory activity against transformative growth factor-beta-activated kinase 1 (TAK1), a key regulator of NF-κB and MAPK signaling pathways that are crucial in cancer cell survival and inflammation . Furthermore, this core structure is a valuable building block in synthesizing diverse heterocyclic compounds, such as pyridinone and pyrazole derivatives, which are frequently explored for their antimicrobial and anticancer activities . The triphenylamine-linked pyridine analogues derived from similar acrylamide intermediates have shown remarkable in vitro efficacy against lung and breast cancer cell lines . Beyond oncology, the 2-cyanoacrylamide pharmacophore is also investigated for anti-inflammatory applications, with research indicating its ability to modulate the production of key inflammatory mediators like nitrite, IL-1β, and TNFα . This product is intended for research purposes to further explore these and other potential biological mechanisms.

Properties

IUPAC Name

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c1-11-4-2-7-15(18-11)19-16(21)13(10-17)8-12-5-3-6-14(9-12)20(22)23/h2-9H,1H3,(H,18,19,21)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCFCVDFHCBAIB-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its antibacterial, antifungal, and anti-infective properties, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H12N4O3
  • Molecular Weight : 308.29 g/mol
  • IUPAC Name : (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
  • CAS Number : 496021-26-2

The compound features a cyano group, a pyridine moiety, and a nitrophenyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance:

  • Antibacterial Activity :
    • The compound has demonstrated moderate to significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for different strains have been reported as follows:
      • Bacillus subtilis : 4.69 to 22.9 µM
      • Staphylococcus aureus : 5.64 to 77.38 µM
      • Escherichia coli : 2.33 to 156.47 µM
      • Pseudomonas aeruginosa : 13.40 to 137.43 µM
    These results indicate that (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide could serve as a lead compound in the development of new antibacterial agents .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against species such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans and 56.74 to 222.31 µM for F. oxysporum .

Anti-infective Properties

A study focusing on deubiquitinase (DUB) inhibitors identified derivatives of cyanoacrylamides, including this compound, that showed promising anti-infective activity against intracellular pathogens like Listeria monocytogenes. The compound inhibited DUB activity in macrophages, reducing the replication of pathogens with minimal toxicity . This suggests potential applications in treating infections where DUBs play a regulatory role in inflammation and immune responses.

Structure-Activity Relationship (SAR)

The biological activity of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide can be influenced by its structural components:

ComponentInfluence on Activity
Cyano GroupEnhances reactivity and binding affinity
Pyridine MoietyContributes to antimicrobial properties
Nitro GroupIncreases lipophilicity and bioactivity

Research indicates that modifications in the structure can lead to variations in potency against specific microbial strains .

Case Studies

  • In Vitro Studies :
    • A series of in vitro assays confirmed the effectiveness of (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide against several bacterial strains, demonstrating its potential as an antibacterial agent .
  • Comparative Analysis :
    • Comparative studies with other pyridine derivatives revealed that this compound exhibits superior activity compared to structurally similar compounds, highlighting its potential as a scaffold for further drug development .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Acrylamide Derivatives
Compound Name Key Substituents Molecular Formula
(E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide (Target) 3-nitrophenyl, 2-cyano, 6-methylpyridin-2-ylamide C₁₆H₁₂N₄O₃ (estimated)
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide 3-nitrophenyl, 4-phenoxyphenylamide C₂₁H₁₆N₂O₄
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 4-chlorophenyl, 2-cyano, 3-pyridinylmethylamide C₁₆H₁₂ClN₃O
N-(5-fluoro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide 3-nitrophenyl, 5-fluoro-2-methylphenylamide C₁₆H₁₃FN₂O₃
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide 3-nitrophenyl, 4,7-dimethoxybenzo[d]thiazol-2-ylamide C₂₄H₂₀N₄O₅S

Key Observations :

  • Nitro Group Positioning : The target compound shares the 3-nitrophenyl group with , and , which is critical for π-π stacking and charge-transfer interactions. In contrast, uses a 4-chlorophenyl group, altering electronic density.
  • Amide Substituents: The 6-methylpyridin-2-ylamide group in the target compound contrasts with the 4-phenoxyphenylamide in and the benzo[d]thiazolylamide in , affecting solubility and hydrogen-bonding capacity.

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data
Compound Melting Point (°C) ¹H-NMR (δ NHCO) HRMS (Observed)
12e (3-nitrophenyl) 270–272 10.26 475.16374
12f (2-methoxyphenyl) 246–247 10.08 460.16676
12h (4-fluorophenyl) 194–198 10.28

Key Observations :

  • Melting Points : Nitro-substituted analogs (e.g., 12e ) exhibit higher melting points (270–272°C) compared to methoxy or fluoro derivatives, likely due to stronger dipole-dipole interactions. The target compound may follow this trend.
  • ¹H-NMR : The NHCO proton in nitro-containing compounds resonates near δ 10.2–10.3 , consistent with strong hydrogen bonding.
  • HRMS : Precision in molecular mass confirmation is critical; deviations <0.01 Da are typical for high-resolution instruments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-cyano-N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 3-nitrophenylacetaldehyde derivatives and cyanoacetamide analogs. A typical protocol involves reacting 6-methylpyridin-2-amine with cyanoacetic acid under acidic or basic conditions, followed by condensation with 3-nitrobenzaldehyde. Catalysts such as piperidine or acetic acid are often used to facilitate the reaction. Purification is achieved via column chromatography (e.g., 30–50% ethyl acetate in hexane) and recrystallization .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the cyano group. Monitor reaction progress using TLC, and characterize intermediates via 1H^1H-NMR.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR (in DMSO-d6d_6 or CDCl3_3) confirm the (E)-configuration via coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) for the α,β-unsaturated system. IR spectroscopy identifies key functional groups (e.g., -CN at ~2250 cm1^{-1}, -NO2_2 at ~1520 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and packing interactions. Refinement parameters (e.g., R-factors < 5%) ensure structural accuracy .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, glioblastoma) using MTT assays. Measure IC50_{50} values after 48–72 hours of exposure .
  • STAT3 Inhibition : Use Western blotting to assess phosphorylation levels of STAT3 (Tyr705) in JAK2/STAT3-dependent cell models. Dose-response studies (e.g., 5–25 μM) are critical .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values reported as 4–6 μM/mL for related acrylamides) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of the compound?

  • Methodological Answer :

  • Reaction Optimization : Vary solvents (DMF, ethanol), catalysts (e.g., ZnCl2_2), and temperatures (60–100°C). Microwave-assisted synthesis reduces reaction time and improves yield .
  • Purification : Use preparative HPLC for challenging separations. For scale-up, employ continuous flow reactors to enhance reproducibility .
  • Analytical QC : Implement HPLC-UV/ELSD for purity assessment (>98%) and HRMS for molecular ion confirmation .

Q. What strategies are used to elucidate the structure-activity relationship (SAR) of acrylamide derivatives targeting JAK/STAT pathways?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the pyridine (e.g., bromo, methoxy groups) and nitrophenyl rings. Assess changes in JAK2 inhibition via enzymatic assays (IC50_{50}) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in the JAK2 kinase domain (PDB: 4FVR). Focus on interactions with Lys882 or Glu898 .
  • In Vivo Validation : Use xenograft models to correlate in vitro STAT3 inhibition with tumor growth suppression. Monitor toxicity via liver/kidney function markers .

Q. How can contradictions in biological activity data across different studies be resolved?

  • Methodological Answer :

  • Experimental Variables : Standardize cell lines (e.g., U87MG vs. MCF-7), culture conditions, and compound solubility (use DMSO ≤0.1%). Replicate assays in triplicate .
  • Mechanistic Studies : Combine phosphoproteomics (LC-MS/MS) with transcriptomics (RNA-seq) to identify off-target effects or compensatory pathways .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s test) to discern trends. Report effect sizes and confidence intervals .

Data Highlights

  • Synthetic Yield : 36–68% for related acrylamides after optimization .
  • Biological Activity :
    • STAT3 phosphorylation inhibition observed at >25 μM in glioblastoma models .
    • MIC values of 4–6 μM/mL against multidrug-resistant S. aureus .

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